![molecular formula C24H25FN4O5 B564914 Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate CAS No. 518048-02-7](/img/structure/B564914.png)

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate

Übersicht

Beschreibung

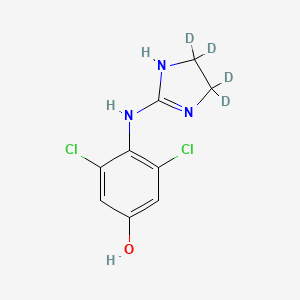

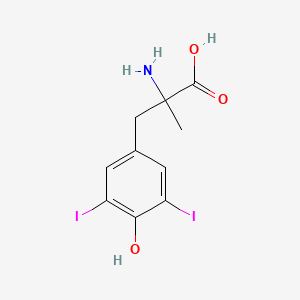

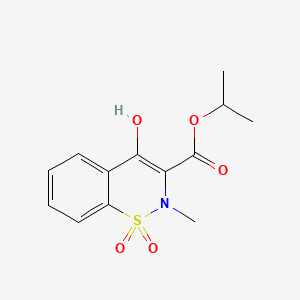

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate is a compound with the molecular formula C23H23FN4O5 . It is a solid substance that should be stored in a dry environment at 2-8°C .

Synthesis Analysis

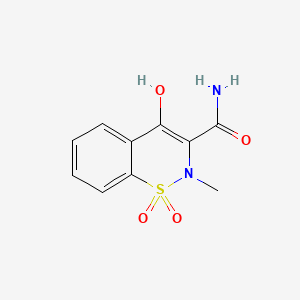

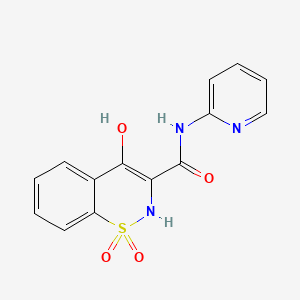

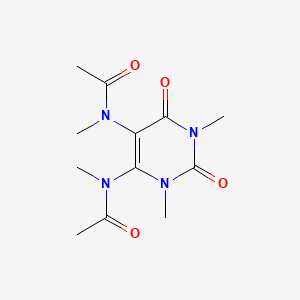

The synthesis of this compound could involve the use of carbamates, which are useful protecting groups for amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecule consists of a benzyl group, which refers to a C6H5CH2 substituent . It also contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl group and an amino group .Chemical Reactions Analysis

The compound contains a benzyl group, which can undergo reactions at the benzylic position . The carbamate group can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 454.46 . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

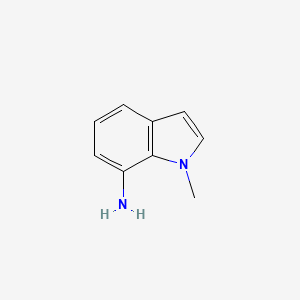

Benzyl carbamates, including the compound , fall within the domain of organic chemistry . Specifically, they are relevant to the study of heterocyclic compounds , which are molecules containing at least one non-carbon atom (such as nitrogen, oxygen, or sulfur) in their ring structure.

a. Anticancer Agents

Benzyl carbamates have been investigated for their potential as anticancer agents . Researchers explore their ability to inhibit tumor growth by targeting specific cellular pathways. The compound’s structural features, including the fluorobenzyl group, may influence its interactions with cancer cells.

b. Enzyme Inhibitors

In the field of enzyme inhibition , benzyl carbamates serve as scaffolds for designing inhibitors. By modifying the carbamate moiety, scientists can tailor these compounds to selectively block specific enzymes involved in disease processes. For instance, targeting proteases or kinases could lead to therapeutic applications.

c. Prodrug Design

Benzyl carbamates can be used as prodrugs —inactive compounds that convert to active forms in vivo. Researchers attach a benzyl carbamate group to a drug molecule, allowing controlled release or improved bioavailability. The hydrolysis of the carbamate linkage liberates the active drug.

d. Peptide Mimetics

In peptide chemistry , benzyl carbamates mimic peptide bonds. These synthetic analogs provide stability and resistance to proteolytic degradation while maintaining the desired biological activity. Researchers use them to study protein-protein interactions or develop peptide-based therapeutics.

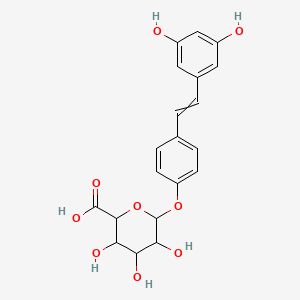

e. Lignin Modification

Lignin, an aromatic biopolymer found in plant cell walls, has applications in materials science and bioenergy. Benzyl carbamates can be used to modify lignin’s structure, enhancing its solubility, reactivity, or compatibility with other materials . Such modifications contribute to the valorization of lignin.

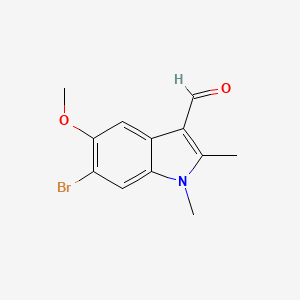

f. Radical Bromination Studies

Although not directly related to the compound’s biological applications, benzyl carbamates participate in radical bromination reactions . The benzylic position (the carbon adjacent to the benzene ring) is crucial in these reactions. For example, free radical bromination of alkyl benzenes occurs at the benzylic position, replacing a benzylic hydrogen with a bromine atom .

Results and Quantitative Data

Experimental outcomes vary based on the specific application. Researchers assess the compound’s efficacy, selectivity, and toxicity. Quantitative data may include IC50 values (for anticancer activity), enzyme inhibition constants (Ki), or lignin modification yields. Statistical analyses evaluate significance and reproducibility.

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQDMQRPJOGQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716298 | |

| Record name | Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate | |

CAS RN |

518048-02-7 | |

| Record name | Phenylmethyl N-[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-methyl-2-(1-methyl-1-phenoxycabonylamino-ethyl)-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluorobenzylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)